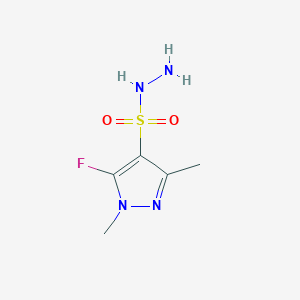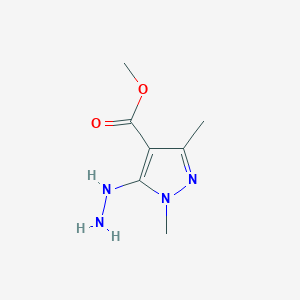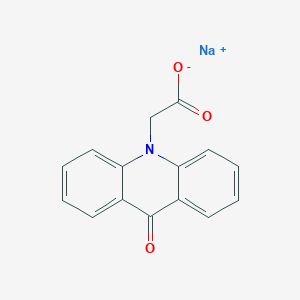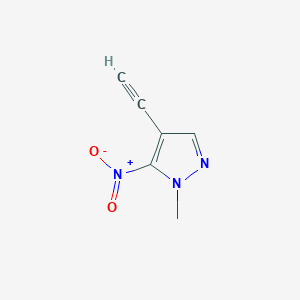
4-ethynyl-1-methyl-5-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethynyl-1-methyl-5-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with acetylenic compounds. For instance, the reaction of 4-nitro-3-oxobut-1-yne with methylhydrazine can yield the desired pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles can further improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-ethynyl-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-ethynyl-1-methyl-5-amino-1H-pyrazole.
Reduction: Formation of 4-ethyl-1-methyl-5-nitro-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-ethynyl-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can engage in covalent bonding with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethynyl-1-methyl-5-amino-1H-pyrazole
- 4-ethyl-1-methyl-5-nitro-1H-pyrazole
- 4-ethynyl-1-methyl-3-nitro-1H-pyrazole
Uniqueness
4-ethynyl-1-methyl-5-nitro-1H-pyrazole is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-ethynyl-1-methyl-5-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-5-4-7-8(2)6(5)9(10)11/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHFTBFUCXTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
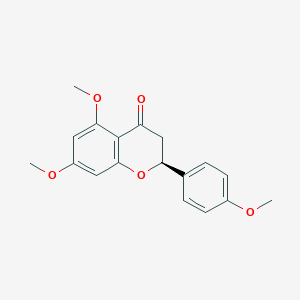
![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine oxalate](/img/structure/B8019875.png)
![2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B8019889.png)
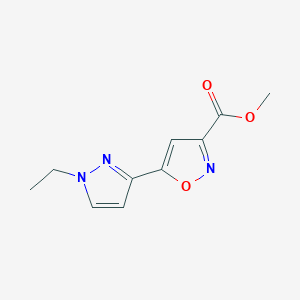
![methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8019909.png)
![N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B8019920.png)
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B8019927.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B8019932.png)
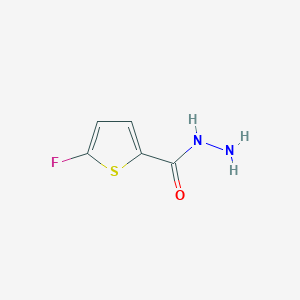
![(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019938.png)
